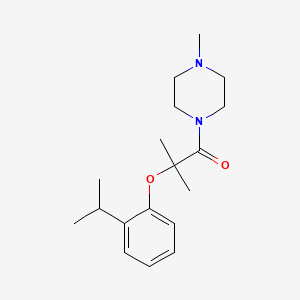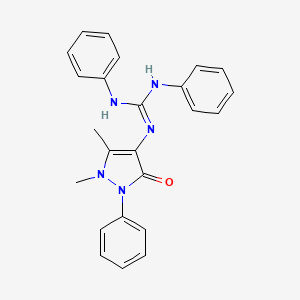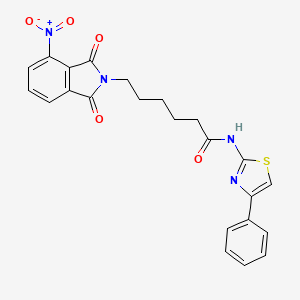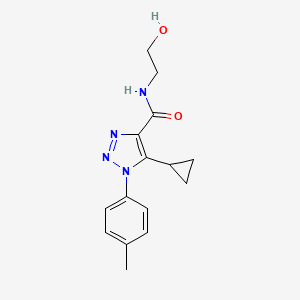![molecular formula C20H21NO3 B4810595 8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4810595.png)
8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline
Overview
Description
8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3-(3-methoxyphenoxy)propoxy group at the 8-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution at the 8-Position: The 8-position of the quinoline core can be functionalized using a nucleophilic substitution reaction. This involves reacting the quinoline with a suitable halogenated precursor, such as 3-(3-methoxyphenoxy)propyl bromide, under basic conditions.
Methylation at the 2-Position: The methyl group at the 2-position can be introduced using a Friedel-Crafts alkylation reaction, where the quinoline is treated with a methylating agent like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Products may include dihydroquinoline derivatives.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline depends on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The methoxyphenoxy group may enhance the compound’s binding affinity to its target, while the quinoline core can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline
- 8-[3-(2-allyl-4-methoxyphenoxy)propoxy]-2-methylquinoline
Uniqueness
8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenoxy group at the 8-position and the methyl group at the 2-position distinguishes it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties.
Properties
IUPAC Name |
8-[3-(3-methoxyphenoxy)propoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15-10-11-16-6-3-9-19(20(16)21-15)24-13-5-12-23-18-8-4-7-17(14-18)22-2/h3-4,6-11,14H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUQKYOOFGZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC(=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4810514.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B4810515.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4810545.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4810559.png)
![ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4810574.png)
![N-[1-(1-adamantyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4810577.png)

![1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B4810589.png)
![1-({3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4810597.png)
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE](/img/structure/B4810603.png)
![2-(3,4-DIMETHYLPHENYL)-8-METHYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4810609.png)

